Tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate
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Overview
Description
Tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate is a complex organic compound that features a tert-butyl group, a cyclobutyl ring, and a methylsulfonimidoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the cyclobutyl ring, followed by the introduction of the methylsulfonimidoyl group and the tert-butyl carbamate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfonimidoyl group to other functional groups, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological pathways involving sulfonimidoyl groups.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate involves its interaction with specific molecular targets and pathways. The sulfonimidoyl group can act as a reactive site, participating in various biochemical reactions. The compound may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate
- Tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability. The cyclobutyl ring adds rigidity to the molecule, while the methylsulfonimidoyl group offers a site for various chemical transformations.
Properties
IUPAC Name |
tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3S/c1-11(2,3)16-10(14)13-9-5-8(6-9)7-17(4,12)15/h8-9,12H,5-7H2,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUJUESKZKQCBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CS(=N)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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